2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole

Beschreibung

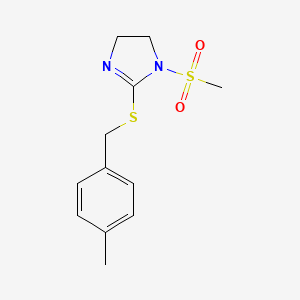

2-((4-Methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a substituted dihydroimidazole derivative characterized by a partially saturated imidazole ring. Key structural features include:

- Position 1: A methylsulfonyl (-SO₂CH₃) group, which enhances electron-withdrawing properties and may improve metabolic stability .

- Position 2: A 4-methylbenzylthio (-S-CH₂-C₆H₄-CH₃) substituent, contributing steric bulk and lipophilicity.

- 4,5-Dihydro backbone: The reduced imidazole ring increases conformational flexibility compared to fully aromatic analogs.

Eigenschaften

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c1-10-3-5-11(6-4-10)9-17-12-13-7-8-14(12)18(2,15)16/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFVBDYIJVDUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Thioether Group: The thioether group can be introduced by reacting the imidazole derivative with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium carbonate

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Thiol derivatives

Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and sulfonyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar dihydroimidazoles:

Key Observations :

- Electronic Effects : Sulfonyl groups (target compound and ) withdraw electron density, which may stabilize the molecule against nucleophilic attack. Chlorine in introduces similar effects but with steric constraints due to ortho-substitution.

- Steric Bulk : The benzyl group in the target compound may hinder interactions in biological targets compared to smaller substituents.

Biologische Aktivität

The compound 2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Imidazole Ring : Using appropriate precursors such as aldehydes and thiols.

- Substitution Reactions : Introducing the methylsulfonyl group through nucleophilic substitution.

- Purification : Employing chromatographic techniques to isolate the desired product.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the imidazole class exhibit significant antimicrobial properties. A study found that derivatives similar to this compound showed:

- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antifungal effects , with some derivatives demonstrating higher efficacy than their antibacterial counterparts .

Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in drug discovery. Compounds structurally related to this compound have shown promising results in vitro:

- Inhibition of cancer cell proliferation : Studies have reported that certain imidazole derivatives can induce apoptosis in various cancer cell lines.

- Mechanism of action : The proposed mechanism includes interference with DNA synthesis and cell cycle progression .

Case Studies

- Antifungal Efficacy : A comparative study on imidazole derivatives demonstrated that compounds similar to this compound exhibited antifungal activity superior to that of standard antifungal agents, suggesting a novel approach to treating fungal infections .

- Anticancer Properties : In a study assessing the cytotoxicity of various imidazole derivatives against breast cancer cells, the compound showed significant inhibition rates, with IC50 values indicating potent activity compared to control groups .

Data Tables

The following table summarizes key biological activities and IC50 values for related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.